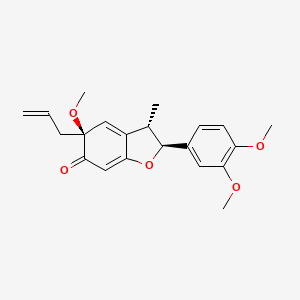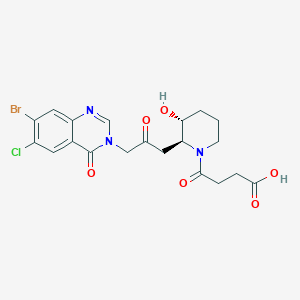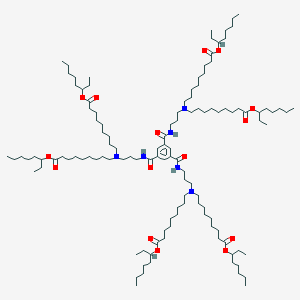
FTT5 LLNs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Functionalized lipid-like nanoparticles (FTT5 LLNs) are a class of lipid-derived nanomaterials designed for the delivery of messenger RNA (mRNA) in therapeutic applications. These nanoparticles are particularly effective in delivering long mRNA sequences, such as those encoding human factor VIII, and have shown promise in gene editing applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FTT5 LLNs are synthesized through a series of chemical reactions involving the functionalization of lipid-like molecules. The synthesis typically involves the following steps:
Formation of the lipid-like core: The core structure is synthesized by reacting a tri-functional amine with a lipid-like molecule.
Functionalization: The core is then functionalized with various chemical groups to enhance its ability to encapsulate and deliver mRNA.
Encapsulation of mRNA: The functionalized lipid-like molecules are mixed with mRNA in an aqueous solution, leading to the formation of nanoparticles through self-assembly
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires:
Large-scale reactors: To handle the increased volume of reactants and products.
Purification systems: To ensure the removal of impurities and by-products.
Quality control: To ensure consistency and efficacy of the nanoparticles
Analyse Chemischer Reaktionen
Types of Reactions
FTT5 LLNs primarily undergo the following types of reactions:
Encapsulation reactions: Involving the encapsulation of mRNA within the lipid-like nanoparticles.
Degradation reactions: Involving the breakdown of the nanoparticles within biological systems
Common Reagents and Conditions
Reagents: Tri-functional amines, lipid-like molecules, mRNA.
Conditions: Aqueous solutions, controlled temperature, and pH
Major Products
The major products formed from these reactions are the functionalized lipid-like nanoparticles encapsulating mRNA .
Wissenschaftliche Forschungsanwendungen
FTT5 LLNs have a wide range of scientific research applications, including:
Gene therapy: Delivery of mRNA encoding therapeutic proteins, such as human factor VIII, for the treatment of genetic disorders like hemophilia A
Gene editing: Delivery of mRNA encoding gene-editing tools, such as Cas9, for precise genome modifications
Protein replacement therapy: Delivery of mRNA encoding essential proteins to restore their function in cases of protein deficiency
Cancer therapy: Delivery of mRNA encoding anti-cancer proteins or immune-modulating proteins
Wirkmechanismus
FTT5 LLNs exert their effects through the following mechanisms:
Encapsulation and protection: The nanoparticles encapsulate mRNA, protecting it from degradation by ribonucleases.
Cellular uptake: The nanoparticles are taken up by cells through endocytosis.
Endosomal escape: The nanoparticles facilitate the release of mRNA from endosomes into the cytoplasm.
Translation: The mRNA is translated into the therapeutic protein within the cytoplasm
Vergleich Mit ähnlichen Verbindungen
FTT5 LLNs are compared with other lipid-like nanoparticles, such as TT3 LLNs. The key differences include:
Efficiency: This compound have shown higher efficiency in mRNA delivery compared to TT3 LLNs
Specificity: This compound have demonstrated higher specificity for liver cells
Stability: This compound exhibit greater stability in biological systems
Similar Compounds
- TT3 LLNs
- Lipid nanoparticles (LNPs)
- Cationic lipid nanoparticles .
Eigenschaften
Molekularformel |
C120H222N6O15 |
|---|---|
Molekulargewicht |
1989.1 g/mol |
IUPAC-Name |
octan-3-yl 9-[3-[[3,5-bis[3-[bis(9-octan-3-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135) |
InChI-Schlüssel |
ZHSXZXHOSOJDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
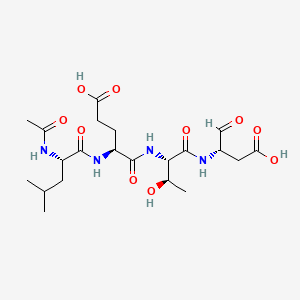
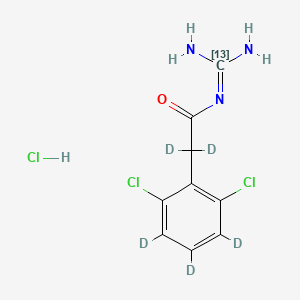
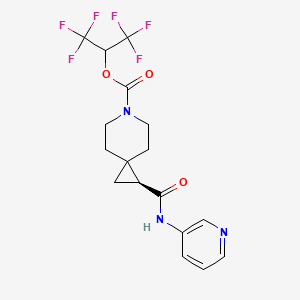
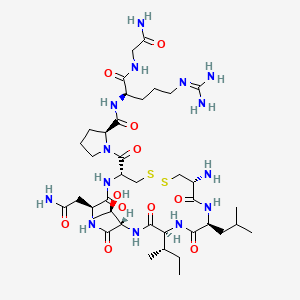
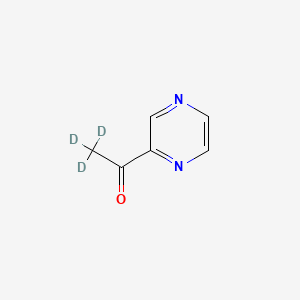
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
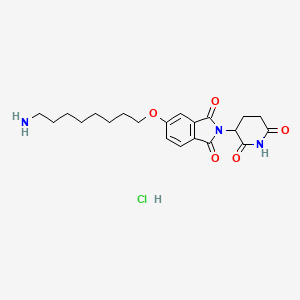
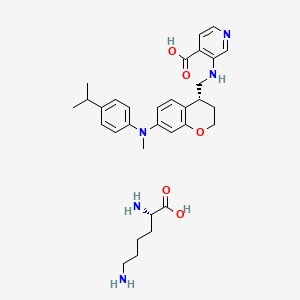
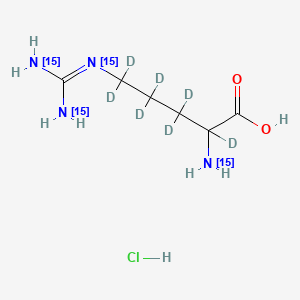
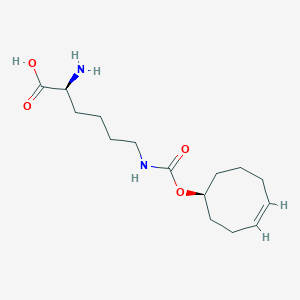
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
